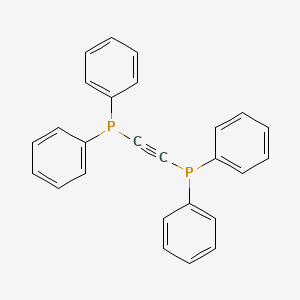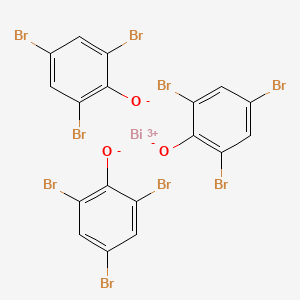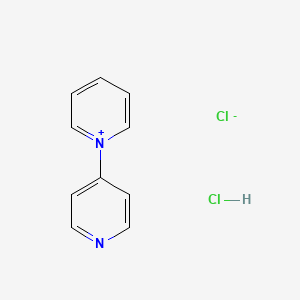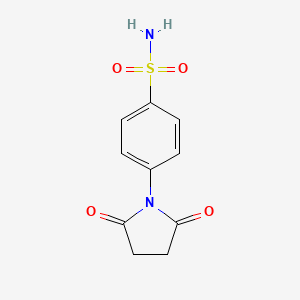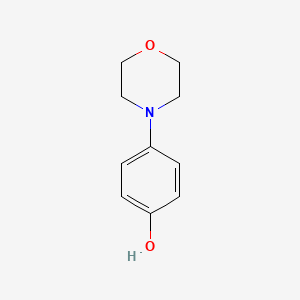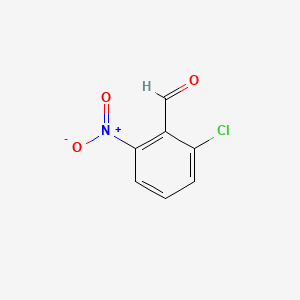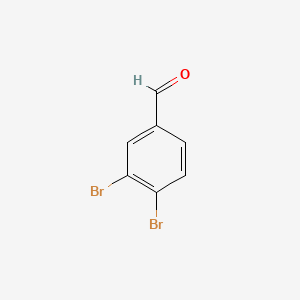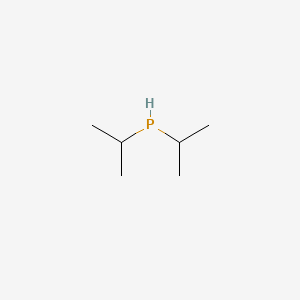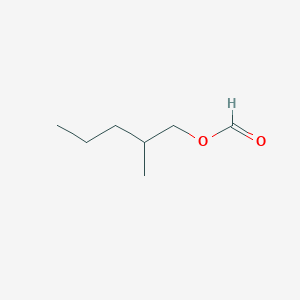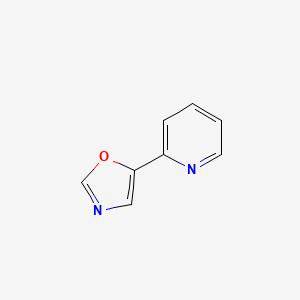
5-(2-吡啶基)-1,3-噁唑
描述
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
科学研究应用
过渡金属催化
5-(2-吡啶基)-1,3-噁唑: 可作为过渡金属催化中的配体。其吡啶基可以与各种金属配位,促进复杂结构的形成。 该性质在交叉偶联反应中尤为有用,例如铃木和根岸偶联,其中噁唑充当导向基团,以增强反应特异性和产率 .
光敏剂
在光动力疗法领域,5-(2-吡啶基)-1,3-噁唑 衍生物可用作光敏剂。它们吸收光并传递能量以产生活性氧,从而可以选择性地破坏癌细胞。 它们的稳定性和可调电子特性使它们适合于此应用 .
超分子化学
该化合物形成氢键并参与π-π相互作用的能力使其成为构建超分子体系的候选者。 这些结构在分子识别、自修复材料和响应性系统中具有潜在的应用 .
生物活性
5-(2-吡啶基)-1,3-噁唑 的衍生物因其生物活性而被探索。它们可以充当酶抑制剂或受体调节剂,在针对各种疾病的药物发现中显示出希望。 通过修饰噁唑和吡啶部分可以微调它们与生物靶标的相互作用 .
电化学应用
5-(2-吡啶基)-1,3-噁唑 的电化学特性使其适合用于传感器和有机电子器件。 它可以在导电聚合物中充当富电子组分,或在电化学传感器中充当氧化还原活性元素 .
配位配合物
该化合物可以与镧系元素和其他金属形成配位配合物,这些配合物在开发具有磁性、光学或催化特性的新材料方面很有用。 吡啶基的配位能力是这些配合物稳定性和功能的关键 .
安全和危害
未来方向
属性
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-73-3 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

